molecular formula C11H15ClN2O B1520276 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride CAS No. 1235441-74-3

1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1520276
CAS No.: 1235441-74-3
M. Wt: 226.7 g/mol
InChI Key: ISTCDMNQNQBJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure and reactivity, making it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

  • Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is compared with other similar compounds, such as 1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

  • 1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

  • 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

This comprehensive overview provides a detailed understanding of 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13;/h4-5,7H,2-3,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTCDMNQNQBJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-74-3
Record name Ethanone, 1-(6-amino-3,4-dihydro-1(2H)-quinolinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride
Reactant of Route 3
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride
Reactant of Route 4
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride
Reactant of Route 5
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.